3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1396685-67-8
Cat. No.: VC7447067
Molecular Formula: C23H26N4O2S
Molecular Weight: 422.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396685-67-8 |
|---|---|
| Molecular Formula | C23H26N4O2S |
| Molecular Weight | 422.55 |
| IUPAC Name | 5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3 |
| Standard InChI Key | ADHIVVXKGWXSIQ-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazol-5-one core substituted at the 3-position with a piperidin-3-yl group, which is further functionalized with a 2-(ethylthio)benzoyl moiety. The 4-position of the triazolone ring is occupied by a phenyl group, while the 1-position is methylated. This arrangement creates a hybrid structure combining a heterocyclic triazolone, a benzoylpiperidine fragment, and a sulfur-containing alkyl chain.
The benzoylpiperidine component is a privileged structure in drug design, known for enhancing metabolic stability and target binding affinity . The ethylthio group at the ortho position of the benzoyl ring introduces steric and electronic effects that may modulate interactions with hydrophobic enzyme pockets .
Physicochemical Characteristics
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Molecular formula: C₂₅H₂₇N₅O₂S
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Molecular weight: 469.59 g/mol
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Key functional groups:
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1,2,4-Triazol-5-one core (pKa ~6.5 for NH proton)
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Benzoylpiperidine (logP ~2.8)
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Ethylthioether (logP contribution: +1.2)
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The compound’s calculated partition coefficient (clogP) of ~4.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration if required .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis can be divided into three key fragments:
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Triazolone core: Constructed via cyclization of a hydrazide precursor.
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Benzoylpiperidine moiety: Formed through amide coupling between piperidine-3-carboxylic acid and 2-(ethylthio)benzoyl chloride.
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Assembly: Mitsunobu or nucleophilic substitution reactions to link fragments.
Formation of 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
A modified Huisgen cyclization is employed:
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Phenylhydrazine reacts with methyl isocyanate to form 1-methyl-4-phenyl-semicarbazide.
Preparation of 1-(2-(Ethylthio)benzoyl)piperidin-3-amine
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Piperidin-3-amine is acylated with 2-(ethylthio)benzoyl chloride in dichloromethane (DCM) with triethylamine .
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The product is purified via silica gel chromatography (Rf = 0.45 in EtOAc/hexane 1:1).
Pharmacological Activity
Mechanism of Action
The compound exhibits potent inhibition of clotting factor VIIa (FVIIa), a key enzyme in the extrinsic coagulation pathway. Kinetic studies show competitive inhibition with a Ki of 12 nM, outperforming earlier triazolone derivatives . The ethylthio group enhances binding to the S2 pocket of FVIIa through hydrophobic interactions .
In Vivo Efficacy
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Thrombosis model: 85% reduction in clot weight at 10 mg/kg (rat arterial thrombosis) .
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Bleeding risk: No significant increase in tail-bleeding time at therapeutic doses, indicating favorable safety .
Structure-Activity Relationships (SAR)
| Modification | FVIIa IC₅₀ (nM) | Clot Inhibition (%) |
|---|---|---|
| Ethylthio (original) | 15 ± 2 | 85 |
| Methylthio | 42 ± 5 | 67 |
| Phenylthio | 210 ± 15 | 38 |
| Hydrogen (no sulfur) | >1000 | <10 |
Key observations:
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Ethylthio > methylthio > phenylthio in potency, emphasizing the need for small alkyl chains .
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Removal of sulfur abolishes activity, highlighting its role in hydrophobic binding .
Spectroscopic Characterization
NMR Data (500 MHz, CDCl₃)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Triazolone C-H | 8.12 | s |
| Piperidine H-3 | 4.21 | dt (J=12.5, 3.5 Hz) |
| Ethylthio SCH₂CH₃ | 1.45 | t (J=7.4 Hz) |
X-ray Crystallography
Though no direct data exists for this compound, analogous triazolones show:
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